5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Description
Properties
CAS No. |
1343079-38-8 |
|---|---|
Molecular Formula |
C6H9N5 |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-hydrazinyl-1,3-dimethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H9N5/c1-4-5(3-7)6(9-8)11(2)10-4/h9H,8H2,1-2H3 |
InChI Key |
SOGSYUXUELJLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C#N)NN)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via a Michael-type addition, where the hydrazine attacks the β-carbon of the α,β-unsaturated nitrile, followed by cyclization and elimination of ethanol:
Optimization Parameters
Challenges
-
Regioselectivity must be controlled to avoid formation of alternate pyrazole isomers.
-
Hydrazine stability under reflux conditions necessitates inert atmospheres.
Functional Group Modification of Pre-formed Pyrazole Intermediates
Another strategy involves modifying pre-formed pyrazole derivatives. For instance, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonitrile can undergo nucleophilic substitution with hydrazine:
Synthetic Pathway
-
Synthesis of 5-Chloro Intermediate :
Diethyl oxalate, acetone, and methylhydrazine react under controlled temperatures (5–15°C) to form 1,3-dimethylpyrazole esters. Subsequent chlorination at position 5 introduces the leaving group. -
Hydrazine Substitution :
The chloro intermediate reacts with anhydrous hydrazine in dimethylformamide (DMF) at 40–50°C:
Advantages
-
Avoids direct handling of unstable α,β-unsaturated nitriles.
One-Pot Multicomponent Reactions
Multicomponent reactions (MCRs) offer a streamlined approach. A hypothetical MCR could involve methyl acetoacetate, malononitrile, and methylhydrazine:
Proposed Mechanism
-
Knoevenagel condensation between methyl acetoacetate and malononitrile forms an α,β-unsaturated nitrile.
-
Methylhydrazine undergoes cyclocondensation, yielding the target compound.
Conditions
-
Catalyst : Piperidine or ammonium acetate.
-
Solvent : Ethanol or water.
-
Temperature : 60–80°C.
Limitations
-
Competing side reactions may reduce yield.
Industrial-Scale Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability. Patent CN112279812A highlights critical parameters for pyrazole derivatives:
Process Optimization
Economic Metrics
Spectroscopic Characterization
Structural confirmation relies on spectroscopic data:
NMR Analysis (Theoretical)
Chemical Reactions Analysis
Condensation Reactions
The hydrazinyl group (−NH−NH₂) enables condensation with carbonyl-containing compounds. For example:
-
Reaction with aldehydes/ketones : Forms hydrazones, which can undergo cyclization under acidic or oxidative conditions to yield fused heterocycles. Similar reactivity is observed in pyrazolecarbaldehyde derivatives .
Typical Conditions :
| Reactant | Reagent/Conditions | Product |
|---|---|---|
| Aldehyde (RCHO) | Ethanol, acetic acid, reflux | Hydrazone derivative |
| Ketone (RCOR') | Microwave irradiation, solvent-free | Cyclized pyrazolo[1,5-a]pyrimidine |
Oxidation and Cyclization
The hydrazinyl group is susceptible to oxidation, facilitating heterocycle formation:
-
Oxidative cyclization : Hydrazones derived from 5-hydrazinylpyrazoles undergo intramolecular cyclization to form triazolo- or pyrazolopyrimidine systems. For instance, oxidation with KMnO₄ converts hydrazones to pyrazole-4-carboxylic acids .
Example Pathway :
Coupling with Diazonium Salts
The amino/hydrazinyl group participates in diazo-coupling reactions:
-
Triazene formation : Reaction with aryl diazonium chlorides yields triazenylpyrazole derivatives. This is exemplified by the synthesis of 5-aryltriaz-1-en-1-yl-pyrazole-4-carbonitriles .
Key Data :
| Parameter | Value (from analogous reactions) | Source |
|---|---|---|
| Yield | 60–75% | |
| IR Absorption | CN stretch at ~2226 cm⁻¹ | |
| NMR Signals | δ 7.15–7.69 (Ar–H), δ 8.60 (NCH) |
Nucleophilic Substitution
The carbonitrile group (−C≡N) can act as an electrophilic site:
-
Reaction with amines : Forms amidine derivatives under basic conditions.
-
Reaction with hydrazine : Produces tetrazole or pyrazolo[3,4-d]pyrimidine systems .
Mechanistic Insight :
Hydrazine attack at the cyano group leads to intermediate iminopyrazoles, which cyclize to fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .
Thermal and Catalytic Reactions
Scientific Research Applications
Chemical Synthesis and Properties
5-Hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile can be synthesized through several methods. A common approach involves the reaction of hydrazine derivatives with pyrazole precursors under controlled conditions. For instance, the condensation of 1-methyl-3-cyanopyrazole with hydrazine hydrate in ethanol yields the desired compound with high purity.
Synthesis Methods Overview
Chemistry
The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for developing new materials and chemical processes.
Biology
Research indicates that this compound exhibits potential as an enzyme inhibitor or receptor modulator. Its hydrazinyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity and modulating biological pathways .
Medicine
The compound has been explored for its therapeutic properties, particularly:
- Anti-inflammatory : Studies suggest it may inhibit pathways involved in inflammation.
- Anticancer : Preliminary findings indicate potential efficacy against various cancer cell lines.
- Antimicrobial : Recent studies show promising results against bacterial strains .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of pyrazole derivatives, including this compound. The compound showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. Molecular docking studies suggested strong binding affinity to the active site of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Study 2: Antimicrobial Properties
In a screening of various pyrazole derivatives against Gram-positive and Gram-negative bacteria, this compound exhibited notable antimicrobial activity. It was effective against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This finding underscores its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition or activation of their functions. This interaction can modulate various biochemical pathways, resulting in the desired pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile can be compared to related pyrazole-carbonitrile derivatives (Table 1). Key variations include substituent groups at the 1-, 3-, and 5-positions, which influence physicochemical properties, reactivity, and bioactivity.
Table 1: Comparative Analysis of Pyrazole-4-carbonitrile Derivatives
Structural and Reactivity Differences
- Hydrazinyl vs. Amino Groups: The hydrazinyl group (-NH-NH₂) in the target compound offers two reactive nitrogen centers, enabling chelation with metal ions or participation in multi-step cyclization reactions. In contrast, the amino group (-NH₂) in 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is less nucleophilic but still serves as a key site for acylations or Schiff base formations .
- Halogen vs. Alkyl Substituents: Chloro (5-chloro derivative) and methoxy (5-methoxy derivative) substituents alter electronic properties.
Biological Activity
5-Hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.
This compound (CAS No. 1343079-38-8) is characterized by the following properties:
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonitrile precursors. The method can be optimized for yield and purity using various solvents and reaction conditions.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit promising antimicrobial properties. A study highlighted that pyrazole derivatives demonstrated activity against various bacterial strains such as E. coli and S. aureus. The structure-activity relationship (SAR) analysis revealed that modifications in the pyrazole ring significantly influence antimicrobial efficacy .
Insecticidal Activity
The compound has been evaluated for insecticidal activity against pests like Aphis fabae. In bioassays, certain pyrazole derivatives showed mortality rates comparable to commercial insecticides such as imidacloprid. For instance, related compounds exhibited over 85% mortality at specific concentrations .
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. Compounds structurally related to this compound have been tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. Some derivatives achieved up to 85% inhibition at concentrations lower than standard anti-inflammatory drugs .
Case Studies
- Insecticidal Evaluation :
- Antibacterial Screening :
- Anti-inflammatory Assessment :
Q & A
What are the standard synthetic routes for 5-hydrazinyl-1,3-dimethyl-1H-pyrazole-4-carbonitrile?
Basic:
The compound is typically synthesized via cyclization or condensation reactions. For example, hydrazide intermediates can undergo cyclization using agents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form pyrazole derivatives . Methylation of amino groups using methyl iodide (CH₃I) is also a common step to introduce methyl substituents on the pyrazole ring .
Advanced:
Optimizing reaction conditions (e.g., solvent, catalyst, temperature) is critical for controlling isomer ratios. Evidence suggests that substituents at the 4-position of the pyrazole ring influence isomer distribution during methylation. For instance, using CH₃I under basic conditions can favor specific regioisomers depending on steric and electronic factors . Green synthesis methods, such as mechanochemical approaches with recyclable Fe₃O₄@SiO₂@Vanillin catalysts, offer eco-friendly alternatives by eliminating solvents and reducing waste .
How is the molecular structure of this compound characterized?
Basic:
Routine characterization employs spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., nitrile C≡N stretch at ~2240 cm⁻¹ and NH bands at ~3300 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) confirms substitution patterns. For example, methyl groups appear as singlets at δ ~2.5–3.5 ppm in ¹H NMR .
- Mass spectrometry (MS) verifies molecular weight, with EI-MS often showing [M]+ peaks .
Advanced:
X-ray crystallography provides definitive structural elucidation. A study on a related pyrazole-4-carbonitrile derivative revealed intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal lattice, which is critical for understanding solid-state properties . High-resolution mass spectrometry (HRMS) confirms exact masses with precision (e.g., Δ < 0.0002 amu) .
What are the key chemical reactivities of this compound?
Basic:
The hydrazinyl group undergoes condensation with carbonyl compounds (e.g., aldehydes or ketones) to form hydrazones. The nitrile group can participate in nucleophilic additions or cyclization reactions to form heterocycles like triazoles .
Advanced:
The compound serves as a precursor for fused heterocyclic systems. For example, reactions with azides or hydrazine hydrate yield pyrazolo[3,4-c]pyrazoles or triazole hybrids, which are valuable in medicinal chemistry . Mechanistic studies reveal that reaction pathways (e.g., cycloadditions) depend on electronic effects of substituents, with DFT calculations aiding in predicting regioselectivity .
How can researchers address challenges in isolating pure isomers?
Basic:
Chromatographic techniques (e.g., flash chromatography using silica gel with ethyl acetate/cyclohexane gradients) effectively separate isomers. Monitoring via TLC or LC-MS ensures purity .
Advanced:
Advanced separation methods include chiral HPLC or crystallization-driven resolution. Isomer ratios can be controlled during synthesis by tuning reaction conditions (e.g., solvent polarity or temperature) . Computational modeling (e.g., molecular docking) predicts isomer stability, guiding experimental design .
What strategies enhance the stability of this compound during storage?
Basic:
Store the compound in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture absorption .
Advanced:
Degradation pathways can be analyzed via accelerated stability studies (e.g., exposure to heat/light). Spectroscopic monitoring (e.g., UV-Vis) identifies decomposition products, while stabilizers like antioxidants (e.g., BHT) may extend shelf life .
How is this compound utilized in heterocyclic chemistry?
Basic:
It is a building block for synthesizing pyrano[2,3-c]pyrazoles via multicomponent reactions. For example, condensation with aldehydes and ethyl cyanoacetate in ethanol under reflux forms fused pyrano-pyrazole derivatives .
Advanced:
The compound enables access to pharmacologically relevant scaffolds. Reactions with diazonium salts or azides yield triazole or tetrazine hybrids, which are explored for kinase inhibition or anticancer activity . Green catalytic systems (e.g., Fe₃O4 nanoparticles) improve yields in water-based syntheses .
What computational tools support research on this compound?
Advanced:
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and predicts reaction mechanisms. Molecular dynamics simulations model solvation effects, aiding in solvent selection for syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
